molecular formula C13H18O4S B13866727 Ethyl 3-(4-ethylsulfonylphenyl)propanoate

Ethyl 3-(4-ethylsulfonylphenyl)propanoate

Cat. No.: B13866727
M. Wt: 270.35 g/mol
InChI Key: KDWALTNXSFQNPM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethylsulfonylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group attached to a phenyl ring substituted with an ethylsulfonyl group.

Preparation Methods

The synthesis of ethyl 3-(4-ethylsulfonylphenyl)propanoate typically involves the esterification of 3-(4-ethylsulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 3-(4-ethylsulfonylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(4-ethylsulfonylphenyl)propanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-ethylsulfonylphenyl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-(4-ethylsulfonylphenyl)propanoate can be compared with other esters such as ethyl acetate and ethyl benzoate. Unlike these simpler esters, this compound contains a sulfonyl group, which imparts unique chemical and biological properties. Similar compounds include:

    Ethyl acetate: A simple ester used as a solvent.

    Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavorings.

    Ethyl 3-(4-bromophenyl)propanoate: Similar structure but with a bromine substituent instead of an ethylsulfonyl group.

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

ethyl 3-(4-ethylsulfonylphenyl)propanoate

InChI

InChI=1S/C13H18O4S/c1-3-17-13(14)10-7-11-5-8-12(9-6-11)18(15,16)4-2/h5-6,8-9H,3-4,7,10H2,1-2H3

InChI Key

KDWALTNXSFQNPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)S(=O)(=O)CC

Origin of Product

United States

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